NS-102 falls under the category of chemical compounds known as receptor antagonists. Specifically, it targets kainate receptors, which are implicated in several neurological conditions, including epilepsy and neurodegenerative diseases. Its classification as a research chemical makes it significant for studies related to synaptic function and receptor pharmacology.
The molecular formula of NS-102 is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 261.23 g/mol. The structure features a naphthalene backbone, which is common among many receptor antagonists due to its favorable pharmacokinetic properties.
The precise three-dimensional conformation can be studied using techniques such as X-ray crystallography or NMR spectroscopy to elucidate how the molecule interacts with its target receptors.
NS-102 participates in various chemical reactions that are critical to its function as a kainate receptor antagonist:
NS-102 operates primarily through competitive antagonism at kainate receptors:
Studies have shown that at concentrations around 3 micromolar, NS-102 effectively reduces currents mediated by specific receptor subtypes without significantly affecting others, indicating selectivity that may be advantageous in therapeutic settings.
NS-102 exhibits several key physical and chemical properties:
Properties such as melting point, boiling point, and spectral data (UV/Vis, IR) can provide insights into its behavior under various conditions.
NS-102 has significant scientific applications:
NS-102 (chemical name: 5-Nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime) is a competitive glutamate receptor antagonist with the molecular formula C₁₂H₁₁N₃O₄ and a molecular weight of 261.23 g/mol (CAS No. 136623-01-3) [1] [10]. Its structure features an isatin-derived oxime group and a nitro-substituted tetrahydrobenzoid ring system, which confers stability and target specificity [8]. NS-102 exhibits selective antagonism at kainate receptors, particularly GluK1/GluK2 subtypes (formerly classified as GluR6 receptors), with a reported Ki value of 0.6 µM for low-affinity kainate binding sites [2] [5].
Table 1: Key Chemical Properties of NS-102
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁N₃O₄ |
Molecular Weight | 261.23 g/mol |
CAS Number | 136623-01-3 |
Solubility (DMSO) | >3 mg/mL |
Primary Receptor Targets | GluK1/GluK2 (GluR6) receptors |
Pharmacologically, NS-102 demonstrates >15-fold selectivity for kainate receptors over AMPA receptors (IC₅₀ = 7.2 µM) and negligible activity at NMDA or glycine binding sites [5] [9]. It reduces GluK2-mediated currents at concentrations as low as 3 µM in recombinant expression systems and inhibits specific [³H]kainate binding in brain membranes with potency mirroring its effects on native low-affinity sites [2] [6].
The discovery of NS-102 in the early 1990s coincided with pivotal advances in glutamate receptor biology. Prior to its development, pharmacological tools could not adequately distinguish between kainate receptor subtypes or their roles in synaptic transmission [4]. The cloning of GluK1-GluK5 subunits between 1991–1992 revealed unexpected receptor heterogeneity but left functional correlations unresolved [4] [6].
NS-102 emerged as the first compound to selectively displace [³H]kainate binding at low-affinity sites (Ki = 0.6 µM) while showing minimal interaction with high-affinity sites (Ki > 10 µM) [5] [9]. This selectivity proved instrumental in identifying GluK2 (GluR6) as the molecular correlate of native low-affinity kainate receptors [2]. Researchers quickly adopted NS-102 to probe kainate receptor functions in:
Its characterization validated the existence of pharmacologically distinct kainate receptor populations and accelerated the functional mapping of GluK2-containing receptors in the CNS [6].
Although primarily classified as a kainate antagonist, NS-102 has been referenced in NMDA receptor (NMDAR) pharmacology due to early reports of weak activity at certain glutamate sites [3]. This apparent contradiction highlights key theoretical distinctions in ionotropic glutamate receptor (iGluR) classification:
Structural/Functional Classification of iGluRs:
Table 2: NS-102 Selectivity Across Glutamate Receptor Subtypes
Receptor Subtype | Subunit Composition | NS-102 Activity | Approx. Ki/IC*₅₀ |
---|---|---|---|
Kainate | GluK1/GluK2 (GluR6) | Potent antagonism | 0.6 µM |
Kainate | GluK4/GluK5 | Minimal effect | >10 µM |
AMPA | GluA1-4 | Weak inhibition | 7.2 µM |
NMDA | GluN1/GluN2 | Negligible* | Not significant |
*Conflicting reports exist about very weak NMDA inhibition at high concentrations [3]
NS-102’s mechanism involves competitive blockade of the glutamate-binding pocket in GluK2-containing receptors, preventing channel gating [2] [6]. This contrasts with NMDA receptor antagonists (e.g., MK-801), which typically act as channel blockers or glycine-site inhibitors [7]. The compound’s utility in isolating kainate receptor functions is exemplified by experiments where:
These findings support the theoretical model wherein kainate receptors fine-tune network excitability and participate in pathological hyperactivity states—distinct from NMDA receptors’ roles in plasticity and excitotoxicity [4] [7].
Table 3: Research Applications of NS-102 in Receptor Pharmacology
Application | Key Finding | Significance |
---|---|---|
Recombinant receptor blockade | Selective inhibition of GluK2 currents at 3 µM | Confirmed GluK2 as low-affinity kainate site |
[³H]Kainate binding displacement | >10-fold selectivity vs. high-affinity sites | Validated kainate receptor heterogeneity |
Sevoflurane-induced hyperactivity models | Dose-dependent reduction in CA3 hyperactivity | Implicated kainate receptors in anesthetic neuroexcitation |
Oxygen-glucose deprivation (OGD) studies | Enhanced CAP recovery with AMPA/kainate block | Demonstrated cooperative roles in ischemic injury |
NS-102 remains a prototype for developing subtype-selective kainate receptor modulators and continues to illuminate kainate receptor functions in health and disease [2] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5